molecular formula C13H11Cl2N3O3 B5728824 N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide

N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide

Cat. No. B5728824
M. Wt: 328.15 g/mol
InChI Key: LCRHSOIEVLFFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a hydrazinecarboxamide derivative that has shown promising results in various fields of study, particularly in the field of biochemistry.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cellular processes such as cell division and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes such as mTOR and PI3K, which are involved in cellular processes such as protein synthesis and cell growth. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the role of these pathways in cellular processes. However, one of the limitations is that it can be difficult to obtain and purify, which can make it challenging to use in large-scale experiments.

Future Directions

There are many potential future directions for research on N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, including further studies on its mechanism of action and potential therapeutic applications. It may also be useful to investigate its potential as a tool for studying specific enzymes and signaling pathways in various cellular processes, as well as its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research may be needed to optimize the synthesis and purification methods for this compound to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-methyl-3-furoic acid, followed by the addition of hydrazine hydrate and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been used in various scientific research applications, including as a potential anti-cancer agent, as well as a tool for studying the role of specific enzymes and signaling pathways in cellular processes. It has also been used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3/c1-7-9(4-5-21-7)12(19)17-18-13(20)16-8-2-3-10(14)11(15)6-8/h2-6H,1H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRHSOIEVLFFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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